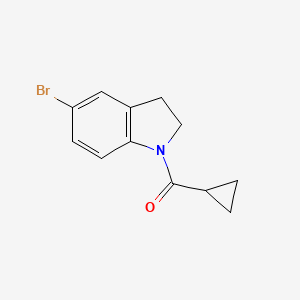
5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole
説明
“5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole” is a chemical compound with the CAS Number: 785785-26-4 . Its IUPAC name is 5-bromo-1-(cyclopropylcarbonyl)indoline .
Synthesis Analysis
The synthesis of 5-bromo-1H-indole-2,3-dione derivatives has been described in the literature . The process involves alkylation reactions under phase transfer catalysis (PTC) conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12BrNO/c13-10-3-4-11-9(7-10)5-6-14(11)12(15)8-1-2-8/h3-4,7-8H,1-2,5-6H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 266.14 . It should be stored at temperatures between 28°C .科学的研究の応用
1. Synthesis of Heterocycles A study by Alekseyev, Amirova, and Terenin (2015) described a synthesis method for heterocycles containing a 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, demonstrating the utility of 5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole in creating complex molecular structures (Alekseyev, Amirova, & Terenin, 2015).
2. Antimicrobial Activity Mageed, El- Ezabi, and Khaled (2021) explored the antimicrobial properties of derivatives of 5-bromo-2,3-di(furan-2-yl)-1h-indole, highlighting its potential in developing novel drugs with significant antimicrobial effects (Mageed, El- Ezabi, & Khaled, 2021).
3. Radical Cyclizations Fahey et al. (2013) utilized bromocyclopropyl)alkyl)-1H-indole-3-carbaldehydes for radical intramolecular aromatic substitutions, indicating the role of this compound in cyclopropyl radical cyclizations (Fahey, Coyle, McArdle, & Aldabbagh, 2013).
4. Crystal Structure Studies Ali, Halim, and Ng (2005) analyzed the crystal structure of a molecule derived from 5-bromo-1H-indole-3-carbaldehyde, contributing to the understanding of molecular interactions and structure determination (Ali, Halim, & Ng, 2005).
5. Diels-Alder Reactions Vice et al. (1989) studied the generation and reactivity of N-acylindole-2,3-quinodimethanes from 2,3-bis(bromomethyl)indoles, demonstrating their use in various cycloadditions including Diels-Alder reactions (Vice, Carvalho, Taylor, & Dmitrienko, 1989).
6. Base-Promoted Cyclization Grandjean, Pale, and Chuche (1992) explored the base-promoted intramolecular cyclization of bromoacetylenic alcohol derivatives, showcasing the role of this compound in such chemical transformations (Grandjean, Pale, & Chuche, 1992).
7. Intermolecular Interactions and Structure Analysis Barakat et al. (2017) investigated the intermolecular interactions and crystal structure of a compound derived from 5-bromo-1H-indole-3-carbaldehyde, contributing to the field of molecular structure analysis (Barakat et al., 2017).
8. Novel Heterocyclic Compounds Synthesis Attaby, Ramla, and Gouda (2007) demonstrated the synthesis of novel heterocyclic compounds using derivatives of 5-bromo-1H-indole-3-carbaldehyde, underlining the compound's versatility in heterocyclic chemistry (Attaby, Ramla, & Gouda, 2007).
9. Synthetic Approach to Mitomycins Kametani, Takahashi, Ihara, and Fukumoto (1978) utilized 2,3-dihydro-1H-pyrrolo[1,2-a]indoles in a synthesis approach towards mitomycins, demonstrating the compound's potential in complex organic syntheses (Kametani, Takahashi, Ihara, & Fukumoto, 1978).
10. Exploration of Molecular Properties El-Hiti et al. (2018) investigated the molecular properties of 5-bromo-1-(4-bromophenyl)isatin, providing insight into the structural and interaction characteristics of derivatives of this compound (El-Hiti et al., 2018).
将来の方向性
特性
IUPAC Name |
(5-bromo-2,3-dihydroindol-1-yl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-10-3-4-11-9(7-10)5-6-14(11)12(15)8-1-2-8/h3-4,7-8H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAWFINKUOQEFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



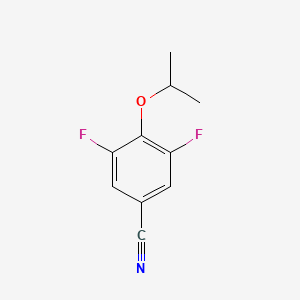
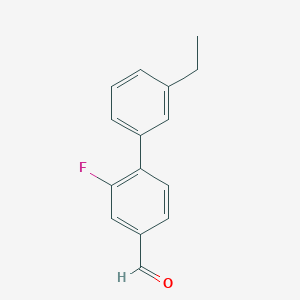
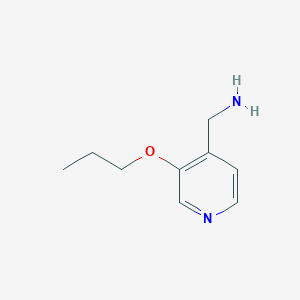
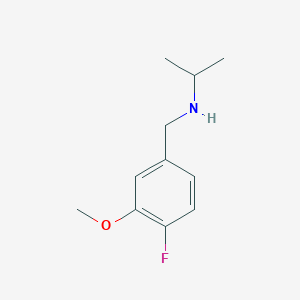


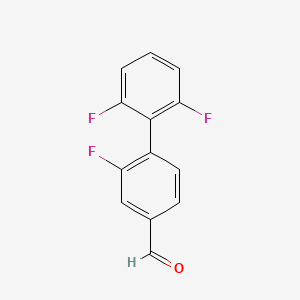
![N-[(3-bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B1406017.png)
![[(2-Bromo-3-fluorophenyl)methyl]dipropylamine](/img/structure/B1406019.png)




![[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1406028.png)